molecular formula C15H13Br2NO3 B15014106 3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol

3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol

Cat. No.: B15014106
M. Wt: 415.08 g/mol
InChI Key: LOPCMEZKTRNEDW-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, methoxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol typically involves the following steps:

    Bromination: The starting material, 2-hydroxy-5-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 3 and 4 positions.

    Methoxylation: The brominated intermediate is then treated with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group at the 6 position.

    Imine Formation: The final step involves the condensation of the methoxylated intermediate with 2-hydroxy-5-methylbenzaldehyde under acidic conditions to form the imino group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It can serve as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-methoxyphenol: Lacks the imino group.

    3,4-Dibromo-2-hydroxy-6-methoxybenzaldehyde: Contains an aldehyde group instead of the imino group.

    3,4-Dibromo-2-methoxy-6-hydroxyphenol: Has the hydroxyl and methoxy groups swapped.

Uniqueness

3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol is unique due to the presence of both bromine atoms and the imino group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

3,4-dibromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C15H13Br2NO3/c1-8-3-4-12(19)11(5-8)18-7-9-14(17)10(16)6-13(21-2)15(9)20/h3-7,19-20H,1-2H3

InChI Key

LOPCMEZKTRNEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2Br)Br)OC)O

Origin of Product

United States

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